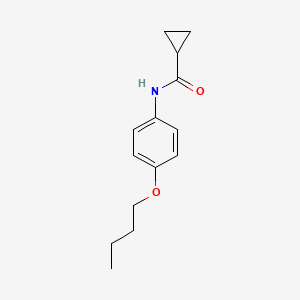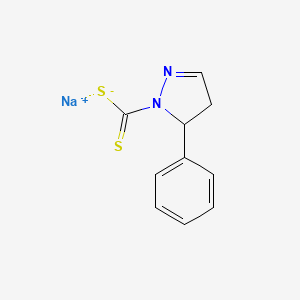![molecular formula C16H16N2O2S B4938076 2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4938076.png)
2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer.
Mécanisme D'action
2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, 2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one blocks the activation of downstream signaling pathways, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been found to have a number of biochemical and physiological effects, including the inhibition of BTK phosphorylation, the downregulation of anti-apoptotic proteins, and the upregulation of pro-apoptotic proteins. 2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one for lab experiments is its high selectivity for BTK, which reduces the risk of off-target effects. 2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is also relatively easy to synthesize and purify, which makes it a convenient tool for studying BTK signaling pathways. However, one limitation of 2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Orientations Futures
There are several future directions for the study of 2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, including the investigation of its efficacy in combination with other cancer treatments, the development of more potent and selective BTK inhibitors, and the exploration of its potential use in other diseases, such as autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and to identify biomarkers that can predict response to treatment.
Méthodes De Synthèse
The synthesis of 2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves several steps, including the preparation of the starting materials, the formation of the thieno[2,3-d]pyrimidin-4(3H)-one core, and the introduction of the methyl and methoxy groups. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells both in vitro and in vivo. 2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has also been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-8-7-11(5-6-12(8)20-4)14-17-15(19)13-9(2)10(3)21-16(13)18-14/h5-7H,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIXQTHJPYYYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(C(=C(S3)C)C)C(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-1'-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4937997.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4938002.png)


![tert-butyl[2-(4-methylphenoxy)ethyl]amine oxalate](/img/structure/B4938030.png)
![2-(3-nitrophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B4938037.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B4938046.png)


![2-({[(3-chlorophenyl)amino]carbonyl}amino)-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938062.png)
![ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4938063.png)

![(4-chlorobenzyl)({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B4938088.png)
![1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene 1,8-dioxide dihydrate](/img/structure/B4938092.png)